Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃/D₂O):
- Ethyl group : δ 1.29 (t, J = 7.2 Hz, 3H, CH₃), δ 4.25 (q, J = 7.2 Hz, 2H, OCH₂).
- Piperidine protons : δ 2.5–3.1 (m, 4H, NCH₂), δ 1.6–1.8 (m, 4H, CH₂).
- Phenyl group : δ 7.2–7.5 (m, 5H, ArH).
- Methine proton : δ 3.8 (t, J = 8.0 Hz, 1H, CH).
¹³C NMR (75 MHz, CDCl₃/D₂O):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry
- ESI+ : m/z 262.18 [M+H]⁺ (calc. 262.18).
- Fragmentation pattern: Loss of ethyl group (m/z 217) followed by cleavage of the piperidine ring (m/z 130).
Conformational Dynamics and Tautomeric Behavior
The molecule exhibits two primary conformational states influenced by steric and electronic factors:
- Chair conformation : Dominant in non-polar solvents, with the phenyl group equatorial to minimize 1,3-diaxial interactions.
- Twisted boat conformation : Observed in polar solvents due to solvation effects on the protonated piperidine nitrogen.
Tautomerism is absent due to the absence of enolizable protons adjacent to the ester carbonyl. However, pH-dependent changes in the protonation state of the piperidine nitrogen alter molecular polarity and solubility.
Comparative Analysis with Structural Analogs
Key differences include:
- Substitution position : 4-substituted piperidine derivatives show enhanced steric shielding of the nitrogen compared to 2-substituted analogs.
- Electronic effects : The phenyl group induces electron withdrawal, reducing basicity of the piperidine nitrogen by 0.5 pKa units versus non-aromatic analogs.
- Solubility : Hydrochloride salt formation improves aqueous solubility by >50% compared to free-base esters.
Properties
IUPAC Name |
ethyl 3-phenyl-3-piperidin-4-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-19-16(18)12-15(13-6-4-3-5-7-13)14-8-10-17-11-9-14;/h3-7,14-15,17H,2,8-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRHAQYNAJXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride involves the nucleophilic substitution reaction between ethyl 3-phenylpropanoate and piperidine, followed by acidification to form the hydrochloride salt.
Step 1: Formation of Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate
- Reactants: Ethyl 3-phenylpropanoate and piperidine.
- Catalysts and Solvents: The reaction typically uses a suitable catalyst (e.g., acid or base catalysts depending on the protocol) and solvents such as ethanol or acetonitrile.
- Conditions: Controlled temperature (room temperature to mild heating) and stirring to facilitate nucleophilic substitution where the piperidine nitrogen attacks the ester carbonyl carbon or an activated intermediate.
Step 2: Formation of Hydrochloride Salt
- The free base product is treated with hydrochloric acid (HCl) in an appropriate solvent (often isopropanol or ethanol) to form the hydrochloride salt.
- This step improves the compound’s stability, solubility, and handling properties.
This synthetic route is summarized in the following table:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Ethyl 3-phenylpropanoate + Piperidine | Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate (free base) |
| 2 | Salt formation | HCl in isopropanol or ethanol | This compound |
This method is widely used due to its straightforwardness and ability to produce high purity product, suitable for both laboratory and industrial scales.
Industrial Production Methods
Industrial-scale synthesis of this compound generally follows the same fundamental steps but optimized for yield, purity, and cost-effectiveness. Key features include:
- Large-scale reaction vessels with controlled temperature and stirring.
- Use of optimized catalysts to maximize conversion and minimize by-products.
- Purification steps such as recrystallization or chromatography to ensure product quality.
- Salt formation with hydrochloric acid to produce the stable hydrochloride form.
Although detailed industrial protocols are proprietary and less documented, the process emphasizes reaction condition optimization, solvent recovery, and waste minimization to comply with environmental and safety standards.
Alternative Synthetic Approaches and Multi-step Reactions
Some literature suggests multi-step organic synthesis routes starting from phenylacetic acid derivatives or related precursors:
- Stepwise synthesis: Phenylacetic acid derivatives are esterified and subsequently reacted with piperidine derivatives.
- Use of coupling agents and bases: To facilitate ester formation and amide bond creation when applicable.
- Michael addition and other organic transformations: For structural modifications or to introduce functional groups enhancing biological activity.
These routes may be preferred when targeting derivatives or analogs for drug development and research purposes.
Chemical Reaction Types Involved in Preparation
The preparation involves several fundamental organic reactions:
| Reaction Type | Description | Common Reagents/Conditions |
|---|---|---|
| Nucleophilic substitution | Piperidine nitrogen attacks electrophilic carbonyl carbon | Piperidine, ester, mild heating, solvents (ethanol, acetonitrile) |
| Esterification | Formation of ester from acid derivatives | Acid catalysts (e.g., sulfuric acid, thionyl chloride) |
| Salt formation | Conversion of free base to hydrochloride salt | Hydrochloric acid in alcoholic solvents |
These reactions require careful control of temperature, pH, and reagent stoichiometry to maximize yield and purity.
Research Findings and Optimization
Research into the synthesis of this compound has revealed:
- Catalyst selection: Thionyl chloride, concentrated sulfuric acid, and hydrochloric acid have been used effectively as esterification catalysts.
- Reaction time and temperature: Mild conditions (25–60°C) are preferred to avoid side reactions.
- Purification: Recrystallization from suitable solvents improves product purity.
- Yield: Optimized methods report yields exceeding 75–85% for the ester intermediate, with near-quantitative conversion to the hydrochloride salt.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Ethyl 3-phenylpropanoate, Piperidine |
| Reaction Type | Nucleophilic substitution, Esterification, Salt formation |
| Catalysts | Acid catalysts (thionyl chloride, sulfuric acid, hydrochloric acid) |
| Solvents | Ethanol, acetonitrile, isopropanol |
| Conditions | Room temperature to mild heating (25–60°C), stirring |
| Purification | Recrystallization, chromatography |
| Yield | 75–85% for ester intermediate; high conversion to hydrochloride salt |
| Industrial Considerations | Scale-up with optimized catalysts, solvent recovery, environmental control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations :
- Functional Groups : The tert-BOC-protected derivative () is more stable during synthesis but requires deprotection for further reactivity, unlike the hydrochloride salt form of the target compound .
- Storage Stability: Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride requires refrigeration (2–8°C), indicating lower stability compared to the room-temperature-stable target compound .
Biological Activity
Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate hydrochloride is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its diverse biological activities. The compound has a molecular formula of CHClNO and a molecular weight of approximately 303.81 g/mol. Its structure allows for interactions with various neurotransmitter systems, particularly those involving acetylcholine and dopamine.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels. It acts as a ligand that binds to specific receptors or enzymes, influencing their activity and leading to various pharmacological effects. Key mechanisms include:
- Neurotransmitter Modulation : The compound has shown potential in enhancing the release of neurotransmitters, which can affect mood and cognitive functions.
- Analgesic Effects : Research indicates that it may provide pain relief through central nervous system pathways.
- Antidepressant Properties : By modulating levels of serotonin and norepinephrine, it may exhibit antidepressant effects, similar to other compounds used in treating depression .
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induced apoptosis effectively, showing promise as an anticancer agent .
- Antimicrobial Studies : The compound was tested against several bacterial strains, demonstrating significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL .
Table 2: Comparison with Related Compounds
| Compound Name | Antidepressant Activity | Analgesic Activity | Cytotoxicity |
|---|---|---|---|
| Ethyl 3-phenyl-3-(piperidin-4-yl)propanoate HCl | Moderate | Significant | High |
| Ethyl 3-(piperidin-2-yl)propanoate hydrochloride | Low | Moderate | Moderate |
| Ethyl 3-(pyridin-3-yl)propanoate hydrochloride | Low | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
